molecular formula C16H16ClNO4S B3571051 Methyl 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate

Methyl 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate

Cat. No.: B3571051
M. Wt: 353.8 g/mol
InChI Key: RYUIQKXZPIHKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate is an organic compound with the empirical formula C22H20ClNO4S and a molecular weight of 429.92 g/mol . This compound is known for its unique chemical structure, which includes a benzoate ester, a chlorophenyl group, and a methylsulfonylamino group. It is used in various scientific research applications due to its distinct properties.

Preparation Methods

The synthesis of Methyl 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate typically involves the reaction of 4-chlorobenzylamine with methyl 4-formylbenzoate in the presence of a sulfonylating agent such as methylsulfonyl chloride . The reaction conditions often include the use of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Methyl 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate involves its interaction with specific molecular targets. The compound’s sulfonylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Methyl 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-22-16(19)13-5-9-15(10-6-13)18(23(2,20)21)11-12-3-7-14(17)8-4-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUIQKXZPIHKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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